N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that features a triazolopyrimidine core, a fluorobenzyl group, and an acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
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Formation of the Triazolopyrimidine Core: : This step often starts with the cyclization of appropriate precursors under conditions that favor the formation of the triazolopyrimidine ring. Common reagents include hydrazines and nitriles, with reactions typically conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
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Introduction of the Fluorobenzyl Group: : The fluorobenzyl moiety can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazolopyrimidine intermediate. This step may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the reaction.
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Attachment of the Acetamidophenyl Group: : The final step involves coupling the acetamidophenyl group to the intermediate compound. This can be achieved through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the nitro or carbonyl groups within the compound. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve the replacement of halogen atoms with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
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Medicinal Chemistry: : It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
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Biological Studies: : The compound can be used to study the biological effects of triazolopyrimidine derivatives, including their interactions with proteins and nucleic acids.
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Chemical Biology: : Researchers can use this compound to probe cellular pathways and identify potential therapeutic targets.
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Industrial Applications: : Its unique chemical structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the acetamidophenyl moiety can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-2-((3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- N-(3-acetamidophenyl)-2-((3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
Compared to similar compounds, N-(3-acetamidophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and pharmacokinetic properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its intended applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN7O2S/c1-13(30)25-15-6-4-7-16(9-15)26-18(31)11-32-21-19-20(23-12-24-21)29(28-27-19)10-14-5-2-3-8-17(14)22/h2-9,12H,10-11H2,1H3,(H,25,30)(H,26,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBDVSPWXYTTJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN7O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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